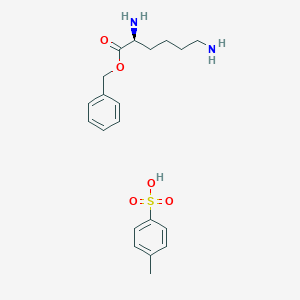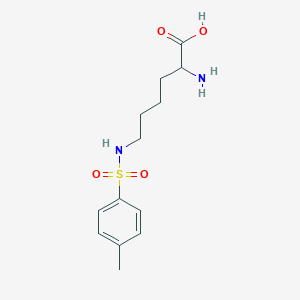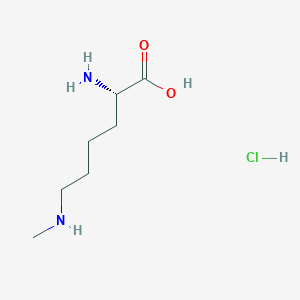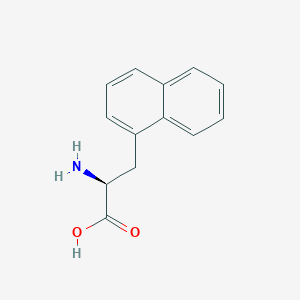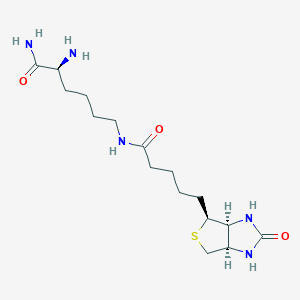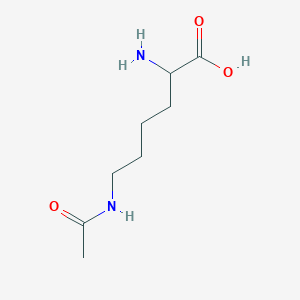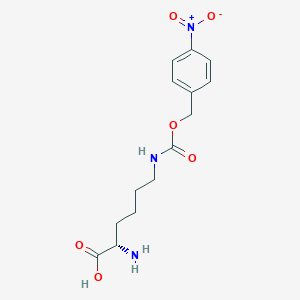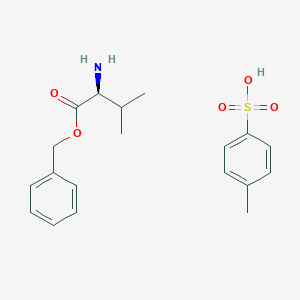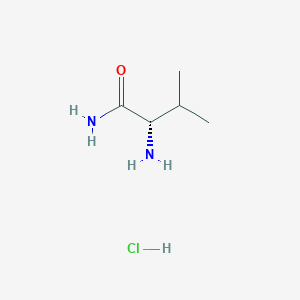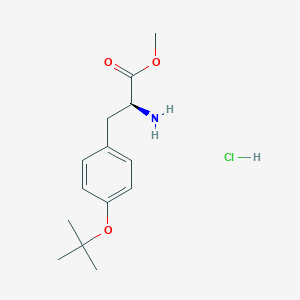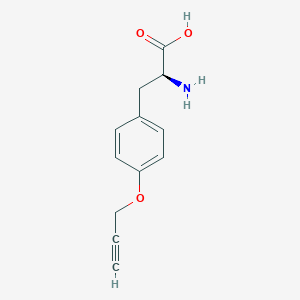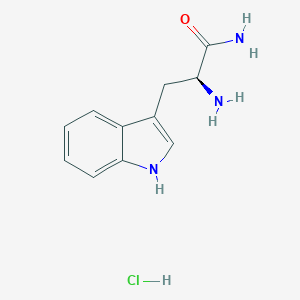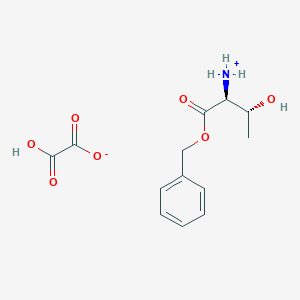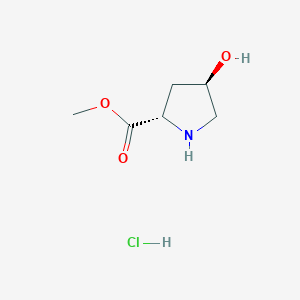
(2S,4R)-methyl 4-hydroxypyrrolidine-2-carboxylate hydrochloride
描述
“(2S,4R)-methyl 4-hydroxypyrrolidine-2-carboxylate hydrochloride” is a chemical compound with the molecular formula C6H12ClNO3 . It is a derivative of pyrrolidine, a cyclic amine, with a hydroxyl group at the 4-position, a carboxylate at the 2-position, and a methyl ester group .
Molecular Structure Analysis
The molecular structure of this compound includes a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The 4-position of the ring has a hydroxyl group, and the 2-position has a carboxylate group that is esterified with a methyl group . The compound forms a hydrochloride salt, indicating the presence of an additional hydrogen and chloride ion .Physical And Chemical Properties Analysis
The molecular weight of “(2S,4R)-methyl 4-hydroxypyrrolidine-2-carboxylate hydrochloride” is 181.62 g/mol . Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the literature .科学研究应用
Synthesis and Medicinal Chemistry Applications
(2S,4R)-methyl 4-hydroxypyrrolidine-2-carboxylate hydrochloride is involved in the synthesis of various compounds with medicinal applications. For instance, N-protected (2S,4S)-4-fluoropyrrolidine-2-carbonyl fluorides, synthesized from (2S,4R)-4-hydroxyproline, are used as synthons for dipeptidyl peptidase IV inhibitors in medicinal chemistry (Singh & Umemoto, 2011). This highlights its role in facilitating the development of therapeutic agents.
Role in Neuroprotection
Aminopyrrolidine derivatives, including those synthesized from (2S,4R)-4-hydroxypyrrolidine-2-carboxylate hydrochloride, have been studied for their neuroprotective effects. Specifically, certain compounds have shown efficacy in protecting neurons against excitotoxic degeneration, which is significant for neurodegenerative disease research (Battaglia et al., 1998).
Angiotensin Converting Enzyme (ACE) Inhibition
Research has also indicated the potential of derivatives synthesized from (2S,4R)-4-hydroxypyrrolidine-2-carboxylate hydrochloride as angiotensin converting enzyme (ACE) inhibitors. This has implications for the treatment of conditions like hypertension, as some synthesized compounds have shown promising results in inhibiting ACE with minimal toxicity (Addla et al., 2013).
GABA-Uptake Inhibition
Compounds derived from 4-hydroxypyrrolidine-2-carboxylic acid and 4-hydroxypyrrolidine-2-acetic acid, closely related to (2S,4R)-methyl 4-hydroxypyrrolidine-2-carboxylate hydrochloride, have been evaluated as potential inhibitors of GABA transport proteins GAT-1 and GAT-3. This research contributes to the understanding of how these compounds could modulate neurotransmitter levels in the brain (Zhao et al., 2005).
Catalysts for Asymmetric Reactions
(2S,4R)-methyl 4-hydroxypyrrolidine-2-carboxylate hydrochloride derivatives have also been used as catalysts in asymmetric reactions, such as Michael additions of ketones to nitroalkenes. This application is crucial in organic synthesis, especially in the production of chiral molecules (Ruiz-Olalla et al., 2015).
安全和危害
未来方向
属性
IUPAC Name |
methyl (2S,4R)-4-hydroxypyrrolidine-2-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3.ClH/c1-10-6(9)5-2-4(8)3-7-5;/h4-5,7-8H,2-3H2,1H3;1H/t4-,5+;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLGSHNXEUZOKHH-JBUOLDKXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(CN1)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1C[C@H](CN1)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50932327 | |
| Record name | Methyl 4-hydroxyprolinatato--hydrogen chlorido (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50932327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,4R)-methyl 4-hydroxypyrrolidine-2-carboxylate hydrochloride | |
CAS RN |
40216-83-9, 144527-44-6 | |
| Record name | 4-Hydroxy-L-proline methyl ester hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=40216-83-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 4-hydroxyprolinatato--hydrogen chlorido (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50932327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | L-Proline, 4-hydroxy-, methyl ester, hydrochloride (1:1), (4R) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.116.931 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




